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Compound of Interest

Compound Name: SSR128129E free acid

Cat. No.: B15582908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SSR128129E,
an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its more commonly
utilized sodium salt form. This document details the key differences in their physicochemical
properties, provides detailed experimental protocols for their characterization and evaluation,
and visualizes the pertinent biological pathways and experimental workflows.

Core Concepts: Understanding the Difference

SSR128129E is a potent and selective, orally bioavailable allosteric inhibitor of FGFR
signaling.[1][2] It binds to the extracellular domain of the FGFR, thereby inhibiting FGF-induced
signaling in a non-competitive manner.[2] While the free acid form of SSR128129E (CAS
848463-13-8) is the parent active molecule, the sodium salt form (CAS 848318-25-2) is
frequently used in research and development.[1] The primary distinction between the two lies in
their physicochemical properties, which can significantly impact their handling, formulation, and
bioavailability.[2]

Salt formation is a common strategy in drug development to enhance the aqueous solubility,
dissolution rate, and stability of a parent compound.[2] For a weakly acidic compound like
SSR128129E, the formation of a sodium salt generally leads to improved pharmaceutical
properties.
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Data Presentation: Physicochemical Properties

The following table summarizes the known and extrapolated physicochemical properties of

SSR128129E free acid and its sodium salt.

SSR128129E (Free

SSR128129E

Property . . Reference
Acid) (Sodium Salt)

CAS Number 848463-13-8 848318-25-2 [1]

Molecular Formula C1sH16N204 Ci1sH1sN2NaOa [3]

Molecular Weight 324.33 g/mol 346.31 g/mol [3]

Appearance Yellow solid powder Yellow solid powder [1]

Solubility in Water

Insoluble or slightly

soluble

1 mg/mL

[3]4]

Solubility in DMSO

Soluble

> 54 mg/mL (155.93
mM)

[5]

Solubility in Ethanol

Insoluble or slightly

soluble

Insoluble or slightly

soluble

[3]4]

Stability

Data not available

Stable for >2 years

when stored properly

[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis,

characterization, and biological evaluation of SSR128129E and its salt form.

Synthesis of SSR128129E Sodium Salt from Free Acid

This protocol describes a general method for the conversion of the free carboxylic acid form of
SSR128129E to its sodium salt.

Materials:

e SSR128129E (free acid)
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3s)

Anhydrous ethanol or other suitable organic solvent

Deionized water

Magnetic stirrer and stir bar

pH meter

Rotary evaporator

Lyophilizer (optional)

Procedure:

Dissolve a known quantity of SSR128129E (free acid) in a suitable organic solvent, such as
anhydrous ethanol.

In a separate container, prepare a stoichiometric equivalent of a sodium base solution (e.g.,
1M NaOH or a saturated solution of NaHCOs in water).

Slowly add the sodium base solution to the SSR128129E solution while stirring continuously.

Monitor the pH of the reaction mixture. The addition of the base should continue until a
neutral pH (around 7.0) is achieved, indicating the complete formation of the salt.

Once the reaction is complete, remove the solvent using a rotary evaporator under reduced
pressure.

If residual water is present, the resulting solid can be further dried by lyophilization or by
drying in a vacuum oven to yield the SSR128129E sodium salt as a solid.

The final product should be characterized by techniques such as NMR, Mass Spectrometry,
and HPLC to confirm its identity and purity.

Characterization of SSR128129E and its Salt Form
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Standard analytical techniques should be employed to confirm the identity and purity of both
the free acid and salt forms of SSR128129E.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
acquired to confirm the chemical structure.

e Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the
exact mass and confirm the molecular formula.

e High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the
compound. A suitable method would involve a C18 column with a gradient of acetonitrile and
water (containing 0.1% formic acid or trifluoroacetic acid).

In Vitro Efficacy Assessment: FGFR Phosphorylation
Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of SSR128129E on the
phosphorylation of FGFR.

Materials:

Cancer cell line overexpressing FGFR (e.g., SNU-16, NCI-H1581)

e Cell culture medium and supplements

e SSR128129E (sodium salt, dissolved in a suitable solvent like DMSQO)

o Fibroblast Growth Factor 2 (FGF2)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

 PVDF membrane

e Transfer buffer
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» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR

o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Seed the FGFR-overexpressing cells in 6-well plates and allow them to adhere overnight.

e Starve the cells in serum-free medium for 24 hours.

» Pre-treat the cells with varying concentrations of SSR128129E for 2 hours.

o Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

e Separate equal amounts of protein (e.g., 20-30 ug) by SDS-PAGE and transfer to a PVDF
membrane.

e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

e Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the signal using an ECL substrate and an imaging system.

 Strip the membrane and re-probe with an antibody against total FGFR as a loading control.
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In Vitro Efficacy Assessment: Cell Proliferation Assay
(MTT Assay)

This protocol measures the effect of SSR128129E on the proliferation of cancer cells.[6][7][8][9]
Materials:

o Cancer cell line of interest

e 96-well plates

e Cell culture medium

e SSR128129E (sodium salt)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
» Microplate reader

Procedure:

o Seed cells into 96-well plates at a predetermined optimal density.

» Allow the cells to attach and grow for 24 hours.

» Treat the cells with a range of concentrations of SSR128129E. Include a vehicle control
(e.g., DMSO).

 Incubate the plates for 72 hours.
e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

In Vivo Efficacy Assessment: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally
administered SSR128129E in a mouse xenograft model.[10][11][12]

Materials:

Immunocompromised mice (e.g., nude or SCID mice)
Cancer cell line for tumor implantation

SSR128129E (sodium salt)

Vehicle for oral administration (e.g., 0.5% methylcellulose)
Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm?3), randomize the mice into treatment
and control groups.

Administer SSR128129E orally (e.g., by gavage) at a predetermined dose and schedule
(e.g., daily). The control group should receive the vehicle.

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.
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e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, western blotting).

Mandatory Visualization
Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of
inhibition by SSR128129E.
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Caption: FGFR signaling pathway and allosteric inhibition by SSR128129E.
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Experimental Workflow: Western Blot for p-FGFR

The diagram below outlines the key steps in the Western blot protocol to assess FGFR
phosphorylation.
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Caption: Western blot workflow for analyzing FGFR phosphorylation.
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Logical Relationship: Free Acid vs. Salt Form

This diagram illustrates the relationship between the free acid and salt forms of SSR128129E
and their key differing properties.
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Caption: Relationship between SSR128129E free acid and its sodium salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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